1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-3-4-11-5-7-13(8-6-11)16-10-12(15(18)19)9-14(16)17/h5-8,12H,2-4,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCVFDCBQBJVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Route: Cyclocondensation of 4-Butylaniline and Itaconic Acid
The most well-documented synthesis of 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves a cyclocondensation reaction between 4-butylphenylamine (4-butylaniline) and itaconic acid (methylidenesuccinic acid). This method, reported by Watanabe et al. in 1994, achieves a high yield of 94.5% under optimized conditions.
Optimization and Yield Enhancement
The reported 94.5% yield suggests exceptional efficiency, likely attributable to:
- Stoichiometric balance : Precise molar ratios of 4-butylaniline to itaconic acid (typically 1:1).
- Solvent selection : High-boiling solvents that facilitate prolonged heating without decomposition.
- Purification techniques : Use of silica gel chromatography to remove unreacted starting materials and byproducts.
Table 1: Key Reaction Parameters for the Primary Synthetic Route
Alternative Synthetic Strategies
While the cyclocondensation route remains predominant, other methods have been explored for analogous pyrrolidine derivatives, offering insights into potential adaptations for this compound.
Enzymatic or Catalytic Asymmetric Synthesis
Modern synthetic chemistry emphasizes enantioselective methods, though no such reports exist for this specific compound. Potential strategies include:
- Organocatalytic cyclization : Using proline-derived catalysts to induce asymmetry during ring formation.
- Biocatalytic routes : Enzymes such as lipases or transaminases could theoretically mediate key steps, though scalability remains a challenge.
Industrial-Scale Production Considerations
Scaling up the cyclocondensation method necessitates addressing:
- Cost of raw materials : Itaconic acid is commercially available but may require bulk pricing negotiations.
- Energy efficiency : Continuous flow reactors could reduce heating time and improve yield consistency.
- Waste management : Recycling solvents and catalysts to minimize environmental impact.
Table 2: Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria and drug-resistant fungi. Recent studies have highlighted its effectiveness against pathogens such as Staphylococcus aureus and Candida auris. The Minimum Inhibitory Concentration (MIC) values for various strains indicate its potential as a therapeutic agent in combating infections caused by resistant microorganisms.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated significant activity against multidrug-resistant strains. The structure-activity relationship (SAR) analysis suggested that modifications to the butylphenyl group enhance antimicrobial potency, making it a candidate for further development in pharmaceutical applications .
Biological Research
Anticancer Properties
Research indicates that this compound can inhibit cancer cell proliferation. The anticancer activity was evaluated using human lung cancer cell lines (A549), where the compound showed IC50 values indicating effective cytotoxicity.
Case Study: Cytotoxicity in Cancer Cells
In vitro studies revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and altered gene expression related to oxidative stress responses. These findings suggest its potential use as an anticancer agent targeting resistant cancer types .
Material Science
The unique structure of this compound makes it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes with metals enhances its utility in electronic materials.
Chemical Behavior and Synthesis
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of Pyrrolidine Ring : Typically synthesized through cyclization reactions involving appropriate precursors.
- Carboxylic Acid Functionalization : Achieved via oxidation or hydrolysis reactions.
The careful control of reaction conditions is crucial for obtaining high yields and purity of the final product.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance oxidative stability and antioxidant capacity .
- Hydroxyl and amino groups improve solubility and enable hydrogen bonding, critical for biological interactions .
Antioxidant Activity
Several analogues of this compound exhibit notable antioxidant properties, as demonstrated by DPPH radical scavenging and reducing power assays:
Mechanistic Insights :
Biological Activity
1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolidine ring substituted with a butylphenyl group and a carboxylic acid moiety. Its synthesis typically involves reactions that introduce the butylphenyl group onto the pyrrolidine framework, followed by carboxylation.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest this compound may possess antibacterial properties against Gram-positive bacteria. The mechanism involves interference with bacterial cell wall synthesis.
- Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects in cancer cell lines, notably reducing cell viability in A549 lung cancer cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in lipid metabolism, potentially impacting fatty acid and sterol biosynthesis.
- Cell Signaling Modulation : It may also influence signaling pathways related to cell proliferation and apoptosis.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | >128 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 0.5 | Staphylococcus aureus |
Table 2: Cytotoxicity in A549 Cells
| Compound Name | IC50 (µM) | Cell Viability (%) at 100 µM |
|---|---|---|
| This compound | 25 | 63.4 |
| Cisplatin | 10 | 21.2 |
Case Studies
- In Vitro Studies on Anticancer Activity : A study assessed the efficacy of various derivatives of the compound against A549 cells. The results indicated significant reductions in cell viability, particularly with compounds featuring additional halogen substitutions, which enhanced their anticancer activity.
- Antimicrobial Screening : In a series of tests against multidrug-resistant bacterial strains, the compound was evaluated for its potential as an antimicrobial agent. Although it showed limited activity against certain strains, modifications to the structure could enhance its effectiveness.
Q & A
Q. What are the standard synthetic protocols for 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives?
Methodological Answer: The core structure is synthesized via condensation of substituted anilines (e.g., 4-butylphenyl derivatives) with itaconic acid under reflux in water or ethanol, followed by cyclization. For example:
- Step 1 : React 4-butylphenylamine with itaconic acid at 100°C for 6–12 hours to form the pyrrolidone ring .
- Step 2 : Esterification using catalytic sulfuric acid or hydrogenation to introduce substituents (e.g., acetyl groups) .
Yields typically range from 56% to 85%, depending on substituent steric effects and reaction time optimization .
Q. Which analytical techniques are critical for structural validation of these derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm; pyrrolidone methylenes at δ 2.5–3.5 ppm) .
- HRMS : Confirms molecular formulas (e.g., [M+H]+ = 392.4 for acetyl-phenyl derivatives) .
Advanced Research Questions
Q. How can low yields in multi-step syntheses be addressed?
Methodological Answer:
- Catalyst Optimization : Use palladium/copper catalysts for aryl coupling steps, improving yields by 15–20% .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .
- Purification : Gradient column chromatography (hexane/ethyl acetate) isolates high-purity products (>95%) from by-products like unreacted anilines .
Q. How do researchers resolve contradictions between experimental and computational spectral data?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect tautomerism (e.g., keto-enol equilibria affecting carbonyl signals) .
- 2D NMR (COSY, HMBC) : Resolve overlapping signals in crowded spectra (e.g., differentiating para- vs. meta-substituted phenyl groups) .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry, as seen in dichlorophenyl derivatives .
Q. What strategies guide structure-activity relationship (SAR) studies for antimicrobial activity?
Methodological Answer:
- Substituent Electronegativity : Fluorophenyl derivatives show enhanced antibacterial activity (MIC = 8–16 µg/mL against S. aureus) compared to chlorophenyl analogs due to improved membrane permeability .
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce activity by hindering target binding, as observed in enzyme inhibition assays .
- In Silico Modeling : Molecular docking predicts binding affinities to targets like COX-2, guiding synthetic prioritization .
Q. How are mechanistic pathways validated for anticancer activity?
Methodological Answer:
- MTT Assays : Measure cytotoxicity (e.g., IC₅₀ = 12–45 µM against MCF-7 cells) and compare to controls (e.g., doxorubicin) .
- Apoptosis Markers : Western blotting detects caspase-3/7 activation in treated cells .
- ROS Detection : Fluorometric probes (e.g., DCFH-DA) quantify oxidative stress induction, a key mechanism in pyrrolidone derivatives .
Data Contradiction Analysis
Q. How should unexpected by-products in esterification reactions be addressed?
Methodological Answer:
- By-Product Identification : LC-MS or GC-MS detects intermediates like uncyclized itaconate esters .
- Reaction Monitoring : In situ FTIR tracks carbonyl formation to terminate reactions before side-product dominance .
- Mechanistic Reassessment : Acid-catalyzed esterification may favor competing pathways; switching to base conditions (e.g., NaOEt) suppresses by-products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
